molecular formula C30H24O14 B13449225 Prodelphinidin A2

Prodelphinidin A2

Cat. No.: B13449225
M. Wt: 608.5 g/mol
InChI Key: SJDDGZBVGOKCKT-IDAKORERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prodelphinidin A2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, and beverages like tea and wine. This compound is specifically composed of gallocatechin units and is known for its potential health benefits, including anti-inflammatory and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prodelphinidin A2 typically involves the polymerization of flavan-3-ols such as gallocatechin. This can be achieved through oxidative coupling reactions, often catalyzed by enzymes or chemical oxidants. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH levels .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction of natural sources. Plants like green tea leaves and pomegranate peels are rich in prodelphinidins. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Prodelphinidin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Prodelphinidin A2 has a wide range of scientific research applications:

Mechanism of Action

Prodelphinidin A2 exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prodelphinidin A2 is unique due to its specific composition of gallocatechin units and its potent antioxidant and antiviral properties.

Properties

Molecular Formula

C30H24O14

Molecular Weight

608.5 g/mol

IUPAC Name

(1R,5R,6R,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24-,27-,29-,30+/m1/s1

InChI Key

SJDDGZBVGOKCKT-IDAKORERSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O

Origin of Product

United States

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